Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the ring system adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing an azetidine ring can undergo cyclization with an appropriate electrophile to form the spirocyclic structure.
Introduction of Functional Groups: Functional groups such as the tert-butyl ester and the oxo group can be introduced through subsequent reactions. This may involve esterification reactions and oxidation reactions using reagents like tert-butyl alcohol and oxidizing agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of functional groups such as the oxo and ester groups can facilitate interactions with proteins and other biomolecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar structure but different ring size and functional groups.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A related compound with a different arrangement of oxygen and nitrogen atoms in the ring system.
Uniqueness
Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)5-4-8(13)15-11/h4-7H2,1-3H3 |
InChI Key |
NJIRYNTURWBEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)O2 |
Origin of Product |
United States |
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